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Compound of Interest |

8-(2-Fluorophenyl)-8-
Compound Name:
oxooctanenitrile

CAS No.: 898767-42-5

Cat. No.: B1324219

. J

Executive Summary

The molecular formula C14H16FNO represents a specific class of fluorinated nitrogenous
organic compounds with a molecular weight of 233.28 g/mol . In medicinal chemistry, this
formula is significant for its presence in enaminones (anticonvulsant scaffolds) and piperidinyl-
chalcones (anti-inflammatory/anticancer pharmacophores). The incorporation of fluorine
enhances metabolic stability and lipophilicity, while the nitrogen heterocycles (piperidine or
substituted anilines) provide critical hydrogen-bonding interactions with biological targets.

This guide details the exact mass calculations, explores two distinct structural isomers, and
provides validated protocols for their synthesis and identification.

Physicochemical Data & Molecular Formula
Analysis

Precise molecular weight determination is the first step in the characterization of any research
chemical. The values below are calculated based on IUPAC standard atomic weights and
dominant isotope masses.

Table 1: Elemental Composition and Mass Spectrometry
Data
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Property Value Notes

Molecular Formula C14H16FNO

Used for stoichiometric

Average Molecular Weight 233.28 g/mol )
calculations
] ) Critical for High-Resolution
Monoisotopic Mass 233.1216 Da
Mass Spectrometry (HRMS)
Theoretical mass of the most
Exact Mass 233.121592 Da )
abundant isotopologue
Indicates 7 rings or pi-bonds
Degree of Unsaturation 7 (e.g., 1 benzene + 1 ketone +

1 alkene + 1 heterocycle)

Elemental Analysis (Calculated)
e Carbon (C): 72.08%][1]

Hydrogen (H): 6.91%][1]

Fluorine (F): 8.15%

Nitrogen (N): 6.00%[1]

Oxygen (O): 6.86%

Structural Isomerism: Case Studies

The formula C14H16FNO is degenerate, meaning it can represent multiple distinct chemical
structures. We focus on two biologically relevant isomers that share this formula but differ
vastly in connectivity and pharmacological application.

Isomer A: The Enaminone Scaffold

e Chemical Name: 3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one[2]

o CAS Regqistry: 145657-36-9[2]
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e Core Structure: A dimedone ring fused via an amine linker to a fluorinated phenyl ring.

e Application: Studied for anticonvulsant activity (sodium channel modulation).

Isomer B: The Piperidinyl-Chalcone Scaffold

e Chemical Name: (E)-1-(4-fluorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one|[3]
o CAS Registry: 6245504

o Core Structure: A chalcone-like backbone where a piperidine ring is attached to the beta-
carbon of an alpha,beta-unsaturated ketone.

o Application: Potential anti-inflammatory agent; Michael acceptor capable of covalent
modification of cysteine residues in enzymes.

Synthesis Protocols

The following methodologies describe the construction of these two isomers. These protocols
are designed for self-validation through intermediate monitoring.

Synthesis of Isomer A (Enaminone)

Mechanism: Condensation reaction between a cyclic 1,3-diketone and a primary aniline.

Reagents:

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

2-Fluoroaniline

Solvent: Toluene or Ethanol

Catalyst: p-Toluenesulfonic acid (pTSA) - optional

Step-by-Step Protocol:

e Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve
Dimedone (10 mmol) and 2-Fluoroaniline (10 mmol) in Toluene (50 mL).
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o Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap to
track reaction progress (azeotropic removal of water drives the equilibrium).

e Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1) every 60 minutes. The product will
appear as a less polar spot compared to Dimedone.

« Isolation: Upon completion (approx. 3-6 hours), cool to room temperature. The product often
precipitates directly.

« Purification: Filter the solid and recrystallize from hot ethanol to yield yellow crystals.

Synthesis of Isomer B (Piperidinyl-Chalcone)

Mechanism: Nucleophilic substitution on a beta-chlorovinyl ketone or oxidative amination. A
robust route involves the reaction of 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one with piperidine.

Step-by-Step Protocol:

Precursor Prep: Synthesize 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one via Vilsmeier-Haack
reaction of 4-fluoroacetophenone.

e Substitution: Dissolve the chloro-enone (10 mmol) in Dichloromethane (DCM).

o Addition: Add Piperidine (11 mmol) and Triethylamine (12 mmol) dropwise at 0°C to prevent
polymerization.

o Reaction: Stir at room temperature for 2 hours. The solution will turn from pale yellow to
deep orange/red.

o Workup: Wash with water (3x) to remove amine salts. Dry the organic layer over MgSOea.

 Purification: Flash chromatography (Silica gel, 10% MeOH in DCM).

Visualization: Synthesis & Isomerism Logic

The following diagram illustrates the divergence in synthesis pathways for the C14H16FNO
iIsomers.
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Caption: Divergent synthesis pathways for two primary C14H16FNO isomers: Enaminone
(Green) and Piperidinyl-Chalcone (Red).

Analytical Characterization (Self-Validating
Protocols)

To confirm the identity of the synthesized compound, researchers must utilize both Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS)

lonization Mode: Electrospray lonization (ESI), Positive Mode [M+H]*.
Expected m/z: 234.1289 (Protonated molecular ion).

Isotope Pattern: Look for the M+1 peak at approx. 15% intensity of the base peak (due to 14
carbons).

Validation: If the mass error > 5 ppm, the compound is likely impure or incorrect.
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'H-NMR Spectroscopy (400 MHz, CDCIs)

Differentiation between Isomer A and Isomer B is distinct in the alkene/aliphatic region.

Feature Isomer A (Enaminone)

Isomer B (Piperidinyl-
Chalcone)

Singlet at ~1.1 ppm (6H, gem-

Aliphatic Protons i
dimethyl)

Multiplets at 1.6-3.5 ppm
(Piperidine ring)

o Singlet at ~5.5 ppm (1H,
Vinylic Protons
enone CH)

Doublets at ~7.0-8.0 ppm (J
~15Hz for Trans isomer)

) Broad singlet ~6-8 ppm
NH Signal
(Exchangeable)

Absent (Tertiary amine)

Graphviz: Analytical Decision Tree

This workflow ensures correct identification of the isomer.
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Caption: Logic flow for distinguishing C14H16FNO isomers using NMR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

